molecular formula C13H12N4 B8541491 4-benzylamino-1H-imidazo(4,5-c)pyridine

4-benzylamino-1H-imidazo(4,5-c)pyridine

Cat. No. B8541491
M. Wt: 224.26 g/mol
InChI Key: JOXSQPPEHICHIK-UHFFFAOYSA-N
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Patent
US04347315

Procedure details

A mixture of chloro-1H-imidazo(4,5-c)pyridine (2.0 g, 13 mmol), benzylamine (5 ml) and a few drops of water was heated at reflux for 4 days. The reaction mixture was poured onto ice and water and the cold mixture was extracted twice with diethyl ether. The ether was removed in vacuo and the residual oil was triturated twice with hexane. The oil was suspended in water and the aqueous phase was neutralised with glacial acetic acid. The aqueous phase was taken to dryness in vacuo and resuspended in water (15 ml) and applied to a column of Dowex 50 (H+) resin (10 g). The column was washed with water until the ultra violet absorbance of the eluant was zero. The column packing was removed from the column and heated with several portions of concentrated ammonium hydroxide solution (400 ml). The basic solution was filtered in vacuo, cooled and neutralized with glacial acetic acid. The yellow solid was collected and dried in vacuo at 40° C. to give 4-benzylamino-1H-imidazo(4,5-c)pyridine 0.94 g, m.p. 60°-64° C., 31.5%.
Name
chloro-1H-imidazo(4,5-c)pyridine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[N:2]1[C:10]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[N:4]=[CH:3]1.[CH2:11]([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O>[CH2:11]([NH:18][C:6]1[C:5]2[N:4]=[CH:3][NH:2][C:10]=2[CH:9]=[CH:8][N:7]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
chloro-1H-imidazo(4,5-c)pyridine
Quantity
2 g
Type
reactant
Smiles
ClN1C=NC=2C=NC=CC21
Name
Quantity
5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
EXTRACTION
Type
EXTRACTION
Details
the cold mixture was extracted twice with diethyl ether
CUSTOM
Type
CUSTOM
Details
The ether was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residual oil was triturated twice with hexane
WASH
Type
WASH
Details
The column was washed with water until the ultra violet absorbance of the eluant
CUSTOM
Type
CUSTOM
Details
The column packing was removed from the column
TEMPERATURE
Type
TEMPERATURE
Details
heated with several portions of concentrated ammonium hydroxide solution (400 ml)
FILTRATION
Type
FILTRATION
Details
The basic solution was filtered in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The yellow solid was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=NC=CC2=C1N=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.